Cas no 55-52-7 ((1-phenylpropan-2-yl)hydrazine)

55-52-7 structure
Nom du produit:(1-phenylpropan-2-yl)hydrazine
Numéro CAS:55-52-7
Le MF:C9H14N2
Mégawatts:150.220861911774
MDL:MFCD00865946
CID:93998
PubChem ID:5929
(1-phenylpropan-2-yl)hydrazine Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Bromo-2-methylpropionic acid
- Pheniprazine
- 1-(1-phenylpropan-2-yl)hydrazine
- 1-phenylpropan-2-ylhydrazine
- (1-phenylpropan-2-yl)hydrazine
- 1-Phenyl-2-hydrazinopropane
- Feniprazyne [Polish]
- VXTWEDPZMSVFEF-UHFFFAOYSA-N
- UNII-37VKD7067M
- Pheniprazine dl-form
- HY-W224327
- NCIOpen2_000669
- Phenizine
- Pheniprazinum
- NS00033337
- Pheniprazinum [INN-Latin]
- Q7181347
- PHENIPRAZINE [WHO-DD]
- Hydrazine, (1-methyl-2-phenylethyl)-
- 37VKD7067M
- CHEMBL22498
- HYDRAZINE, (alpha-METHYLPHENETHYL)-
- EINECS 200-236-6
- P 1142
- PHENIPRAZINE [INN]
- SCHEMBL163709
- SR-01000944902-1
- Pheniprazine [INN:BAN]
- EN300-274949
- Feniprazyne
- Hydrazine, 1-methyl-2-phenylethyl
- (alpha-Methylphenethyl)hydrazine
- Feniprazina
- Fenilisopropilidrazina
- CS-0286846
- PHENIPRAZINE DL-FORM [MI]
- 2-Hydrazino-1-phenylpropane
- 2-Hydrazinopropylbenzene
- Feniprazina [INN-Spanish]
- CHEBI:134773
- AKOS026733800
- beta-Phenylisopropylhydrazine
- DB09250
- SR-01000944902
- DTXSID6043838
- 55-52-7
- Catron
- Dicatron
- 1-(1-METHYL-2-PHENYLETHYL)HYDRAZINE
-
- MDL: MFCD00865946
- Piscine à noyau: InChI=1S/C9H14N2/c1-8(11-10)7-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3
- La clé Inchi: VXTWEDPZMSVFEF-UHFFFAOYSA-N
- Sourire: CC(CC1=CC=CC=C1)NN
Propriétés calculées
- Qualité précise: 150.11582
- Masse isotopique unique: 150.115698
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 3
- Complexité: 97.7
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.3
- Surface topologique des pôles: 38
Propriétés expérimentales
- Dense: 0.9372 (rough estimate)
- Point de fusion: 25°C
- Point d'ébullition: 261.79°C (rough estimate)
- Point d'éclair: 148°C
- Indice de réfraction: 1.6210 (estimate)
- Le PSA: 38.05
(1-phenylpropan-2-yl)hydrazine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357516-250mg |
Pheniprazine |
55-52-7 | 98% | 250mg |
¥8486.00 | 2024-05-09 | |
Enamine | EN300-274949-0.5g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 0.5g |
$531.0 | 2025-03-20 | |
Enamine | EN300-274949-10.0g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 10.0g |
$2928.0 | 2025-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357516-500mg |
Pheniprazine |
55-52-7 | 98% | 500mg |
¥14331.00 | 2024-05-09 | |
Enamine | EN300-274949-0.1g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 0.1g |
$236.0 | 2025-03-20 | |
Enamine | EN300-274949-2.5g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 2.5g |
$1333.0 | 2025-03-20 | |
Enamine | EN300-274949-5g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 5g |
$1974.0 | 2023-09-10 | ||
Enamine | EN300-274949-0.05g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 0.05g |
$159.0 | 2025-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357516-100mg |
Pheniprazine |
55-52-7 | 98% | 100mg |
¥6372.00 | 2024-05-09 | |
Enamine | EN300-274949-1.0g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 1.0g |
$681.0 | 2025-03-20 |
(1-phenylpropan-2-yl)hydrazine Littérature connexe
-
Ankita Sharma,Sumit Kr Anand,Neha Singh,Akshay Dwarkanath,Upendra Nath Dwivedi,Poonam Kakkar Food Funct. 2021 12 892
-
2. The monocation and monoanion of Re2(μ-Cl)2(μ-dppm)2Cl4(dppm = Ph2PCH2PPh2). An unusual pair of complexes possessing metal–metal bond orders of 1.5 that differ in electronic configurationKim R. Dunbar,Douglas Powell,Richard A. Walton J. Chem. Soc. Chem. Commun. 1985 114
-
3. A conformational exploration of the protonated and unprotonated macrolide antibiotic roxithromycin: comparative study by molecular dynamics and NMR spectroscopy in solutionJosyane Gharbi-Benarous,Patrick Ladam,Marcel Delaforge,Jean-Pierre Girault J. Chem. Soc. Perkin Trans. 2 1992 1989
-
4. Some 1-aryl 1,2,3-triazolesH. El Khadem,H. A. R. Mansour,M. H. Meshreki J. Chem. Soc. C 1968 1329
-
Akira Yanagisawa,Ryoji Miyake,Kazuhiro Yoshida Org. Biomol. Chem. 2014 12 1935
55-52-7 ((1-phenylpropan-2-yl)hydrazine) Produits connexes
- 1221271-55-1(DLin-MC2-DMA)
- 2138564-01-7(2-cyclopropyl-8-methylimidazo1,2-apyridine-3-sulfonyl chloride)
- 892768-40-0(3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one)
- 1270395-43-1(2-amino-2-(2-methoxypyridin-3-yl)ethan-1-ol)
- 36991-77-2(4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid)
- 1807276-47-6(Methyl 4-cyano-2-difluoromethyl-5-mercaptobenzoate)
- 1105229-99-9(N-[(2-chlorophenyl)methyl]-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide)
- 2044797-01-3(3-(aminomethyl)-4-methylphenol hydrochloride)
- 2097862-67-2(1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one)
- 1807048-46-9(Ethyl 5-cyano-2-formyl-3-methylphenylacetate)
Fournisseurs recommandés
Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Fournisseur de Chine
Lot

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif

Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
